molecular formula C24H24BrN3O B5959100 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide

Cat. No.: B5959100
M. Wt: 450.4 g/mol
InChI Key: SBCXDTKRPLPUSZ-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide is a chemical compound that features a benzylpiperazine moiety linked to a bromobenzamide structure

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24BrN3O/c25-23-9-5-4-8-22(23)24(29)26-20-10-12-21(13-11-20)28-16-14-27(15-17-28)18-19-6-2-1-3-7-19/h1-13H,14-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCXDTKRPLPUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide typically involves the following steps:

    Formation of the benzylpiperazine intermediate: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Coupling with 2-bromobenzoyl chloride: The benzylpiperazine intermediate is then reacted with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution reactions: Products will vary depending on the nucleophile used.

    Oxidation reactions: Oxidized derivatives of the original compound.

    Reduction reactions: Reduced forms of the compound, potentially altering the functional groups present.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
  • N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Uniqueness

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-bromobenzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in the design of new therapeutic agents with improved efficacy and selectivity.

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